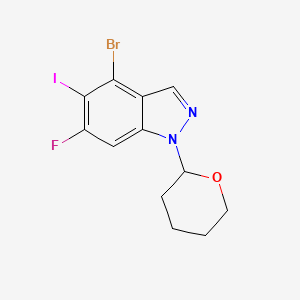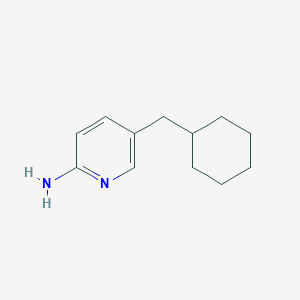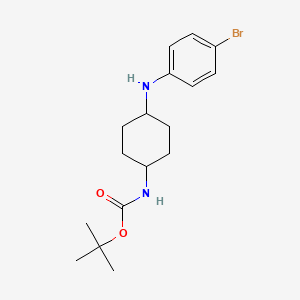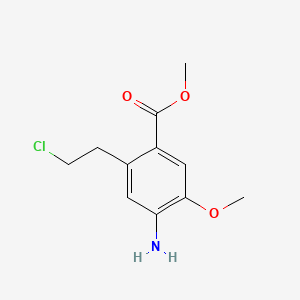![molecular formula C8H6BrN3O2 B13914140 Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl ester group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out under microwave conditions at elevated temperatures, resulting in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of N-oxides.
科学的研究の応用
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique electronic properties make it suitable for applications in organic electronics and materials science.
Biological Studies: It is used in studies to understand the biological activities of triazolopyridine derivatives, including their effects on various biological pathways.
作用機序
The mechanism of action of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and immune responses . Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the signaling pathways mediated by these kinases, affecting cell proliferation and survival.
類似化合物との比較
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate can be compared with other triazolopyridine derivatives, such as:
- 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
These compounds share similar structural features but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methyl ester group in this compound imparts unique properties, making it distinct from its analogs.
特性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC名 |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-6(9)7-10-4-11-12(7)3-5/h2-4H,1H3 |
InChIキー |
RJMHIBOUKAMBIK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2C(=NC=N2)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)




![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)


